molecular formula C10H8ClNO B1427105 6-Chloro-8-methoxyquinoline CAS No. 1355066-78-2

6-Chloro-8-methoxyquinoline

Cat. No.: B1427105
CAS No.: 1355066-78-2
M. Wt: 193.63 g/mol
InChI Key: AQTPUKCCECLBDV-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 8th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methoxyquinoline can be achieved through several methods. One common approach involves the chlorination of 8-methoxyquinoline using reagents such as phosphorus oxychloride or sulfuryl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-8-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxyquinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    8-Chloroquinoline: Lacks the methoxy group, leading to variations in its chemical properties.

    4-Bromo-6-chloro-8-methoxyquinoline:

Uniqueness: 6-Chloro-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxy group on the quinoline ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTPUKCCECLBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728695
Record name 6-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355066-78-2
Record name 6-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (40 mL) was added to a mixture of 4-chloro-2-anisidine hydrochloride (20 g, 127 mmol), m-nitrobenzene sulfonic acid sodium salt (42.4 g, 190 mmol), boric acid (10 g, 161.8 mmol), ferrous sulfate (6.0 g, 21.5 mmol) and glycerol (400 mL) at room temperature. The mixture was heated at 140° C. for 30 minutes. The reaction mixture was diluted with water (500 mL) and the pH adjusted to 10 with 10% aqueous sodium hydroxide solution. DCM (1 L) was added, stirred for 30 minutes, filtered through celite and the layers separated. The aqueous layer was extracted with DCM (2×500 mL) and the combined organic layers were washed with brine (500 mL), dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product was purified with silica gel chromatography eluting with 20% EtOAc in petroleum ether to yield the title compound as a liquid (14.2 g, 58%):
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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